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Introduction
10-Methoxyibogamine, a psychoactive indole alkaloid and analog of ibogaine, has garnered

significant interest for its potential therapeutic applications, particularly in the context of

addiction and neuropsychiatric disorders. Its complex pharmacology is characterized by its

interaction with a multitude of central nervous system targets. Understanding the binding

affinity of 10-Methoxyibogamine to these various receptors and transporters is crucial for

elucidating its mechanism of action and guiding the development of novel therapeutics with

improved selectivity and safety profiles.

Radioligand binding assays are a fundamental tool for characterizing the interaction of a

compound with its target receptors. These assays provide quantitative data on the affinity of a

ligand for a receptor, typically expressed as the inhibition constant (Ki). This document provides

detailed protocols for conducting radioligand binding assays to determine the binding affinity of

10-Methoxyibogamine for several key central nervous system targets, including opioid

receptors, the serotonin transporter, NMDA receptors, and nicotinic acetylcholine receptors.
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10-Methoxyibogamine, like its parent compound ibogaine, is known to be a "dirty drug,"

exhibiting affinity for a wide range of receptors.[1] The following table summarizes the reported

binding affinities (Ki) of 10-methoxyibogamine and the closely related compound ibogaine for

various receptors. This data is essential for designing competition binding assays and for

interpreting the results.

Receptor/Transport
er

Ligand Binding Affinity (Ki) Reference(s)

µ-Opioid Receptor 10-Methoxyibogamine

~130 nM (high-affinity

site), 4 µM (low-affinity

site)

[1]

µ-Opioid Receptor Ibogaine 11.04 ± 0.66 µM [1]

κ-Opioid Receptor 10-Methoxyibogamine 2 - 4 µM [1]

κ-Opioid Receptor Ibogaine 3.77 ± 0.81 µM [1]

Serotonin Transporter

(SERT)
Ibogaine ~10 µM [1]

NMDA Receptor 10-Methoxyibogamine 1 - 3 µM [1]

Sigma-2 Receptor Ibogaine 201 nM [2][3]

Nicotinic Acetylcholine

Receptors
Ibogaine

Noncompetitive

antagonist
[1]

Experimental Protocols
This section provides detailed protocols for performing radioligand competition binding assays

to determine the Ki of 10-Methoxyibogamine for the µ-opioid receptor, the serotonin

transporter (SERT), and the NMDA receptor.

General Materials and Reagents
10-Methoxyibogamine: Of known purity and concentration.

Radioligands:
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For µ-Opioid Receptor: [³H]-Naloxone

For Serotonin Transporter (SERT): [³H]-Citalopram

For NMDA Receptor: [³H]-MK-801

Receptor Source:

Rat brain tissue (e.g., forebrain, cortex) or cells expressing the target receptor.

Buffers and Solutions:

Binding Buffer (General): 50 mM Tris-HCl, pH 7.4. Specific additions for each assay are

detailed below.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Equipment:

Homogenizer

Centrifuge (refrigerated)

96-well microplates

Pipettes

Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-

0.5% polyethyleneimine for certain assays)

Scintillation counter

Incubator/water bath

I. Protocol for µ-Opioid Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of 10-Methoxyibogamine for the µ-opioid

receptor using [³H]-Naloxone as the radioligand.

Specific Materials:

Radioligand: [³H]-Naloxone (specific activity ~30-60 Ci/mmol)

Receptor Source: Rat forebrain membranes.

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Determinate: 10 µM unlabeled Naloxone.

Procedure:

Membrane Preparation:

Homogenize rat forebrain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the

membranes.[4]

Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2

mg/mL. Protein concentration should be determined using a standard method (e.g.,

Bradford or BCA assay).

Binding Assay:

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of

[³H]-Naloxone (at a final concentration near its Kd, typically 1-5 nM).
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Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled

Naloxone, and 50 µL of [³H]-Naloxone.

Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying

concentrations of 10-Methoxyibogamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 50 µL of [³H]-

Naloxone.

Incubate the plate at 25°C for 60 minutes with gentle agitation.[4]

Filtration and Counting:

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters four times with 5 mL of ice-cold wash buffer.[4]

Dry the filters and place them in scintillation vials with scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the 10-Methoxyibogamine
concentration.

Determine the IC50 value (the concentration of 10-Methoxyibogamine that inhibits 50%

of the specific binding of the radioligand) using non-linear regression analysis (e.g., using

Prism software).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

II. Protocol for Serotonin Transporter (SERT) Binding
Assay
Objective: To determine the binding affinity (Ki) of 10-Methoxyibogamine for the serotonin

transporter using [³H]-Citalopram as the radioligand.
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Specific Materials:

Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol)

Receptor Source: Rat cortical membranes or cell lines expressing human SERT.

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Non-specific Binding Determinate: 10 µM Fluoxetine or another selective serotonin reuptake

inhibitor.[5]

Procedure:

Membrane Preparation: Follow the same procedure as for the µ-opioid receptor assay, using

the SERT binding buffer.

Binding Assay:

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of

[³H]-Citalopram (at a final concentration near its Kd, typically 1-2 nM).[5]

Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM Fluoxetine,

and 50 µL of [³H]-Citalopram.

Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying

concentrations of 10-Methoxyibogamine, and 50 µL of [³H]-Citalopram.

Incubate the plate at room temperature (20-25°C) for 60-120 minutes.[5]

Filtration and Counting: Follow the same procedure as for the µ-opioid receptor assay.

Data Analysis: Follow the same procedure as for the µ-opioid receptor assay to determine

the IC50 and calculate the Ki.

III. Protocol for NMDA Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of 10-Methoxyibogamine for the NMDA

receptor ion channel using [³H]-MK-801 as the radioligand.

Specific Materials:

Radioligand: [³H]-MK-801 (specific activity ~15-30 Ci/mmol)

Receptor Source: Rat forebrain membranes.

Binding Buffer: 50 mM Tris-acetate, pH 7.4.

Co-agonists: 10 µM Glutamate and 10 µM Glycine (to open the ion channel for [³H]-MK-801

binding).

Non-specific Binding Determinate: 10 µM unlabeled MK-801 or 1 mM Phencyclidine (PCP).

[6]

Procedure:

Membrane Preparation: Follow the same procedure as for the µ-opioid receptor assay, using

the NMDA binding buffer. The membranes should be thoroughly washed to remove

endogenous glutamate and glycine.[7]

Binding Assay:

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer containing 10

µM glutamate and 10 µM glycine, and 50 µL of [³H]-MK-801 (at a final concentration near

its Kd, typically 1-5 nM).[6]

Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled

MK-801, and 50 µL of [³H]-MK-801 in the presence of co-agonists.

Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying

concentrations of 10-Methoxyibogamine, and 50 µL of [³H]-MK-801 in the presence of

co-agonists.
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Incubate the plate at room temperature (25°C) for 120-180 minutes.[6]

Filtration and Counting: Follow the same procedure as for the µ-opioid receptor assay.

Data Analysis: Follow the same procedure as for the µ-opioid receptor assay to determine

the IC50 and calculate the Ki.

Visualizations
Experimental Workflow for Radioligand Binding Assay

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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